
1-(4-Fluorophenyl)-3-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氟苯基)-3-(2-甲基苯基)脲是一种有机化合物,属于脲类。其特征在于一个氟苯基和一个甲基苯基连接到脲基上。
准备方法
合成路线和反应条件: 1-(4-氟苯基)-3-(2-甲基苯基)脲的合成通常涉及在合适的偶联剂存在下,4-氟苯胺与2-甲基苯胺的反应。反应在受控条件下进行,以确保生成所需产物。常用的偶联剂包括碳二亚胺,例如 N,N'-二环己基碳二亚胺 (DCC),它促进脲键的形成。
工业生产方法: 在工业环境中,1-(4-氟苯基)-3-(2-甲基苯基)脲的生产可能涉及使用自动化反应器的规模化反应。该过程经过优化,以实现最终产品的高产率和纯度。反应条件,如温度、压力和反应时间,经过精心控制,以确保一致性和效率。
化学反应分析
反应类型: 1-(4-氟苯基)-3-(2-甲基苯基)脲会经历各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致生成相应的氧化产物。
还原: 还原反应可以使用还原剂如氢化锂铝 (LiAlH4) 进行,以产生还原衍生物。
取代: 氟苯基可以进行亲核取代反应,其中氟原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 在酸性条件下。
还原: 氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 在无水溶剂中。
取代: 胺、硫醇或醇盐等亲核试剂在碱性条件下。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生相应的硝基或羟基衍生物,而还原可能产生胺衍生物。
科学研究应用
化学: 它用作合成更复杂的有机分子和材料的构建块。
生物学: 该化合物已被研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发具有特定性质的专用化学品和材料。
作用机制
1-(4-氟苯基)-3-(2-甲基苯基)脲的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。涉及的具体分子靶标和途径取决于具体应用和使用环境。
类似化合物:
1-(4-氯苯基)-3-(2-甲基苯基)脲: 结构相似,但氟原子被氯原子取代。
1-(4-溴苯基)-3-(2-甲基苯基)脲: 结构相似,但氟原子被溴原子取代。
1-(4-甲基苯基)-3-(2-甲基苯基)脲: 结构相似,但氟原子被甲基取代。
独特之处: 1-(4-氟苯基)-3-(2-甲基苯基)脲由于存在氟原子而独一无二,氟原子赋予了其特定的化学和生物特性。氟原子可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其与类似物有所区别。
相似化合物的比较
1-(4-Chlorophenyl)-3-(2-methylphenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-(2-methylphenyl)urea: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-3-(2-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
属性
CAS 编号 |
13208-38-3 |
|---|---|
分子式 |
C14H13FN2O |
分子量 |
244.26 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18) |
InChI 键 |
FJXYZNCWLFXRAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


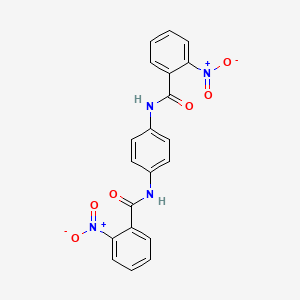
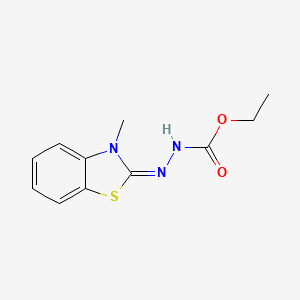
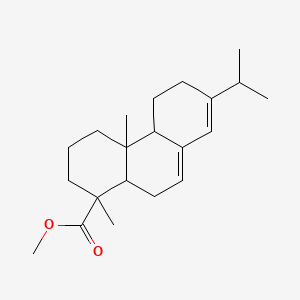

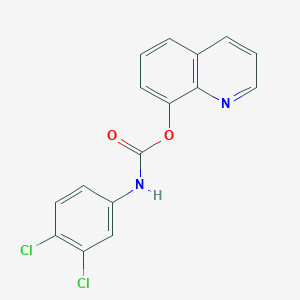
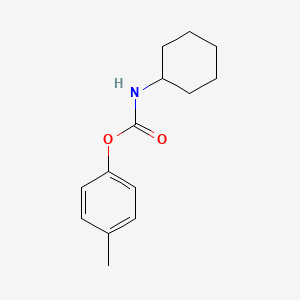



![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
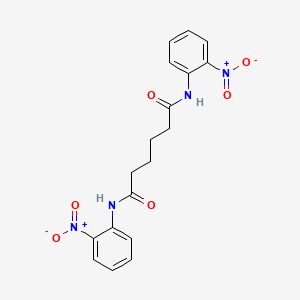
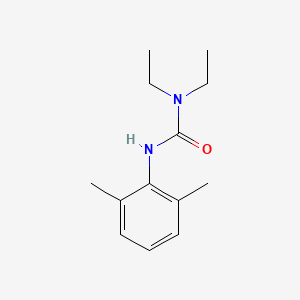
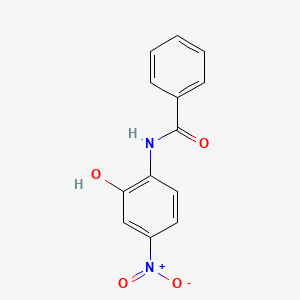
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
